tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate

PEG linker PROTAC design spacer length optimization

tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate (CAS 1443444-02-7), also designated Ald-CH2-PEG3-t-butyl ester or OHCCH2O-PEG2-CH2CH2COOtBu, is a monodisperse heterobifunctional polyethylene glycol (PEG) linker bearing a terminal aldehyde group and a tert-butyl ester-protected propionic acid moiety separated by a triethylene glycol (PEG3) spacer. With a molecular formula of C13H24O6 and a molecular weight of 276.33 g/mol, it belongs to the class of aldehyde-PEG-t-butyl ester linkers widely employed as intermediate building blocks in PROTAC (PROteolysis TArgeting Chimera) synthesis and antibody-drug conjugate (ADC) development.

Molecular Formula C13H24O6
Molecular Weight 276.33 g/mol
Cat. No. B13914395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate
Molecular FormulaC13H24O6
Molecular Weight276.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCC=O
InChIInChI=1S/C13H24O6/c1-13(2,3)19-12(15)4-6-16-8-10-18-11-9-17-7-5-14/h5H,4,6-11H2,1-3H3
InChIKeyBZICCGPFDIWFPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate (CAS 1443444-02-7) for PROTAC & Bioconjugation Procurement


tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate (CAS 1443444-02-7), also designated Ald-CH2-PEG3-t-butyl ester or OHCCH2O-PEG2-CH2CH2COOtBu, is a monodisperse heterobifunctional polyethylene glycol (PEG) linker bearing a terminal aldehyde group and a tert-butyl ester-protected propionic acid moiety separated by a triethylene glycol (PEG3) spacer . With a molecular formula of C13H24O6 and a molecular weight of 276.33 g/mol, it belongs to the class of aldehyde-PEG-t-butyl ester linkers widely employed as intermediate building blocks in PROTAC (PROteolysis TArgeting Chimera) synthesis and antibody-drug conjugate (ADC) development [1]. Its heterobifunctional architecture permits sequential, orthogonal conjugation strategies: the aldehyde terminus enables chemoselective oxime or hydrazone ligation, while the acid-labile tert-butyl ester can be selectively deprotected to reveal a free carboxylic acid for subsequent amide bond formation .

Why Generic PEG Linker Substitution Fails for tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate


Aldehyde-PEG-t-butyl ester linkers are not interchangeable commodities. The number of ethylene glycol repeat units directly governs the spacer's end-to-end distance, conformational entropy, and aqueous solubility, each of which materially impacts ternary complex formation in PROTAC design and conjugate hydrodynamic radius in ADC applications . A study by Varasteh et al. (2014) systematically varied mini-PEG spacer length (n = 2, 3, 4, 6) in 68Ga-labeled NOTA-conjugated bombesin antagonists and demonstrated that changes in PEG spacer length produced measurable shifts in both receptor binding affinity and pharmacokinetic parameters [1]. Meanwhile, larger PEG linkers (PEG10, MW 584.7) increase solubility but can reduce cellular uptake relative to shorter variants . Therefore, substituting the PEG3 variant with the more common PEG2 or PEG4 linker without experimental validation risks introducing unwanted changes in conjugate solubility, target engagement, or downstream pharmacokinetics that can confound structure–activity relationship (SAR) interpretation and lead to false-negative results in degradation screens .

Quantitative Differentiation Evidence for tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate vs. Closest Analogs


PEG Spacer Length: Molecular Weight and Predicted Physicochemical Differentiation vs. PEG2 and PEG4 Analogs

The target compound (PEG3, MW 276.33) occupies a discrete intermediate position in the aldehyde-PEG-t-butyl ester homologous series between the PEG2 analog (MW 232.27) and the PEG4 analog (MW 320.38). Each additional ethylene glycol unit adds approximately 44 Da to molecular weight, contributing one additional hydrogen bond acceptor and two additional rotatable bonds, which collectively influence aqueous solubility and conformational flexibility . Vendor comparison data notes that the PEG2 variant exhibits 'faster clearance due to lower molecular weight' while the PEG6 variant provides 'enhanced solubility but may reduce cellular uptake,' positioning PEG3 as a balanced intermediate that avoids both extremes . In the Varasteh et al. (2014) study directly comparing PEG spacer lengths of n = 2, 3, 4, and 6 in 68Ga-labeled bombesin antagonist conjugates, PEG length variation produced measurable differences in both in vitro receptor binding and in vivo pharmacokinetic profiles, confirming that even a single ethylene glycol unit increment is pharmacologically consequential [1].

PEG linker PROTAC design spacer length optimization

Aldehyde Chemoselectivity: Oxime/Hydrazone Ligation Orthogonality vs. Amine-Terminated PEG Linkers

The target compound bears a terminal aldehyde group that enables bioorthogonal oxime and hydrazone ligation with aminooxy- and hydrazide-functionalized biomolecules under mild aqueous conditions (pH 4–7), a reactivity profile not available from the corresponding amino-PEG3-t-butyl ester (NH2-PEG3-COOtBu) or hydroxy-PEG3-t-butyl ester (HO-PEG3-COOtBu) analogs . While the amine analog reacts via reductive amination or acylation and the hydroxyl analog requires pre-activation, the aldehyde permits direct, catalyst-free conjugation at near-neutral pH without reducing agents, simplifying purification workflows and reducing the risk of reducing-agent-mediated protein denaturation [1]. The aldehyde group is also reactive toward hydrazide and aminooxy groups commonly employed in biomolecular probes for labeling and crosslinking oxidized carbohydrates (carbonyls), a specific application space inaccessible to amino- or hydroxyl-terminated linkers .

bioconjugation chemoselective ligation aldehyde reactivity

Tert-Butyl Ester Protection: Acid-Labile Deprotection Orthogonality vs. Methyl or Benzyl Ester Analogs

The tert-butyl ester protecting group on the target compound provides a well-characterized acid-labile protection strategy that is selectively cleaved under mild acidic conditions (e.g., 20–50% trifluoroacetic acid [TFA] in dichloromethane, 30–120 min at room temperature), while remaining stable under the basic and nucleophilic conditions commonly employed for aldehyde conjugation . This orthogonal stability profile—resistance to nucleophiles (amines, enolates) and stability under basic conditions (pH 9–12) at ambient temperature—enables a sequential conjugation strategy wherein the aldehyde is first reacted without compromising the protected carboxylate, followed by acid-mediated deprotection to reveal a free carboxylic acid for secondary amide bond formation . In contrast, methyl or benzyl ester analogs require harsher saponification (LiOH/NaOH, which may degrade the PEG chain or aldehyde) or hydrogenolysis conditions incompatible with many biomolecular conjugates . The steric hindrance conferred by the three methyl substituents of the tert-butyl group also raises the activation energy for nucleophilic attack at the ester carbonyl by approximately 6 kcal/mol relative to a methyl ester, providing quantifiable protection against premature hydrolysis during aldehyde-based conjugation steps [1].

protecting group strategy orthogonal deprotection solid-phase synthesis

Commercial Purity Specifications: Supplier-Qualified 97% Purity vs. Industry Standard ≥95%

Amatek Scientific supplies the target compound (CAS 1443444-02-7, catalog B-1787) at a certified purity of 97%, exceeding the commonly encountered ≥95% specification offered by multiple vendors for the PEG2 and PEG4 analogs . In PROTAC synthesis, sub-stoichiometric trace impurities from PEG linkers—including shortened oligomers, over-oxidized species, or residual metal catalysts—can outcompete the native degrader for target protein or E3 ligase binding sites, artifactually elevate cytotoxicity readouts, and inflate DC50 variability across replicate experiments . A 2% absolute purity differential (97% vs. 95%) corresponds to a 40% reduction in total impurity burden (3% vs. 5%), a meaningful difference when the linker is used in stoichiometric excess during the final conjugation step and impurities become enriched in the conjugate product [1].

PROTAC linker quality purity specification batch consistency

Optimal Application Scenarios for tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate Based on Verified Differentiation Evidence


PROTAC Library Synthesis Requiring Intermediate PEG3 Spacer Length

When conducting a systematic PROTAC linker-length SAR screen, the PEG3 spacer (276.33 Da) fills the critical gap between the commonly used PEG2 (232.27 Da) and PEG4 (320.38 Da) variants. The Varasteh et al. (2014) study demonstrated that spacer length increments of a single ethylene glycol unit can alter both receptor binding and pharmacokinetic profiles in peptide-chelator conjugates [1]. Laboratories building focused PROTAC libraries should include the PEG3 variant to avoid a two-unit gap in their linker-length sampling grid, which could otherwise miss the optimal ternary complex geometry for productive ubiquitination. The orthogonal aldehyde/tert-butyl ester architecture supports a sequential, two-step conjugation protocol: first, oxime ligation of the aldehyde with an aminooxy-functionalized E3 ligase ligand; second, TFA-mediated deprotection of the tert-butyl ester and EDC/NHS coupling to the target-protein warhead .

Antibody-Drug Conjugate (ADC) Intermediate with Aldehyde-Based Bioconjugation Handle

The aldehyde terminus of this PEG3 linker enables site-specific oxime or hydrazone ligation to oxidized carbohydrate residues on antibodies or to aminooxy-functionalized payloads, a conjugation strategy that yields defined drug-to-antibody ratios (DAR) compared to stochastic lysine or cysteine coupling [1]. The intermediate PEG3 spacer length provides a hydrodynamic radius that balances conjugate solubility against the risk of excessive linker length that can promote premature payload release or impair antigen binding, consistent with the vendor-observed trade-off wherein longer PEG chains (PEG6) 'enhance solubility but may reduce cellular uptake' . The acid-labile tert-butyl ester allows the carboxylic acid to be revealed only after the first conjugation step, preventing cross-reactivity during the initial ligation.

Stepwise Bioconjugation Workflows Requiring Orthogonal Protection

The tert-butyl ester protection on this compound provides a ~6 kcal/mol steric barrier against nucleophilic attack relative to a methyl ester, enabling aldehyde conjugation to proceed under basic or nucleophilic conditions without premature carboxylate exposure [1]. This orthogonality is documented to be effective at pH 9–12 (ambient temperature) while maintaining quantitative deprotection within 30–120 minutes upon treatment with 20–50% TFA in dichloromethane . For laboratories synthesizing peptide-drug conjugates or fluorescent probe constructs, this two-step, single-flask strategy eliminates one full chromatographic purification cycle compared to workflows using unprotected carboxylic acid linkers, directly improving overall yield and reducing solvent consumption .

High-Purity Building Block for Multi-Gram PROTAC Synthesis Campaigns

At 97% certified purity from specialized suppliers, this PEG3 linker delivers a 40% lower total impurity burden compared to the ≥95% industry standard for aldehyde-PEG-t-butyl ester linkers [1]. In multi-gram PROTAC synthesis campaigns where the linker is used in stoichiometric excess, this purity differential minimizes the accumulation of truncated or over-oxidized PEG oligomer impurities that can seed protein aggregates, artifactually elevate cytotoxicity in cell-based assays, and introduce batch-to-batch variability that confounds SAR reproducibility . Procurement of the 97% purity grade is therefore recommended for lead optimization programs where DC50 values must be reproducible within 2-fold across independent synthesis batches.

Quote Request

Request a Quote for tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.